Boc-L-Homoserine lactone
Overview
Description
Boc-L-Homoserine lactone, also known as tert-butyl (S)-2-oxotetrahydrofuran-3-ylcarbamate, is a derivative of L-homoserine lactone. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the homoserine lactone. This compound is of significant interest in the field of organic chemistry due to its role in the synthesis of various bioactive molecules and its involvement in quorum sensing mechanisms in bacteria .
Mechanism of Action
Target of Action
The primary targets of Boc-L-Homoserine lactone are Gram-negative bacteria . These bacteria use a class of signaling molecules known as L-homoserine lactone analogues to regulate the expression of their density-dependent genes .
Mode of Action
This compound operates through a mechanism known as quorum sensing . This is a process by which bacteria communicate information within or between cells according to population density, to coordinate population behavior and regulate gene expression . Quorum-sensing bacteria can produce and release a signaling molecule called an autoinducer. Bacteria use these signaling molecules to spread from cell to cell to sense changes in their own populations and those of other bacteria in the environment .
Biochemical Pathways
When the concentration of signal molecules reaches a certain threshold, the expression of related genes is activated, and the related biological functions are regulated . This regulation affects various biochemical pathways, leading to changes in bacterial behavior. For instance, it can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria .
Pharmacokinetics
The levels of l-homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .
Result of Action
The result of this compound’s action is that bacteria lose the ability to cause diseases . This is because the compound can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes . This makes this compound a potential new direction for antibacterial drug development .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the concentration of signal molecules, which triggers the activation of related genes, depends on the population density of the bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the bacterial population and other environmental conditions.
Biochemical Analysis
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules, regulating the expression of density-dependent genes . The nature of these interactions is based on the production, release, and detection of these small signaling molecules .
Cellular Effects
Boc-L-Homoserine lactone influences various types of cells and cellular processes. It plays an important role in bacterial biofilm formation, adhesion, motility, and virulence . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates virulence in certain pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins . It also affects its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Homoserine lactone typically involves the protection of the amino group of L-homoserine lactone with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-homoserine lactone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the lactone ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Free amino derivatives.
Scientific Research Applications
Boc-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL): Another quorum sensing molecule used by Pseudomonas aeruginosa.
N-butyryl-L-homoserine lactone (C4-HSL): A shorter-chain homoserine lactone involved in quorum sensing.
Uniqueness: Boc-L-Homoserine lactone is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. Additionally, its role in quorum sensing research makes it a valuable tool for studying bacterial communication and developing new antibacterial strategies .
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350874 | |
Record name | Boc-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-59-5 | |
Record name | Boc-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Arthrobacter WYG001 strain in relation to Boc-L-Homoserine Lactone?
A1: The research [] identifies a specific strain of bacteria, Arthrobacter WYG001, that exhibits a unique characteristic: addiction to nicotine. This addiction is directly related to the strain's ability to produce this compound. The researchers discovered that both wet cells and specifically treated dry cells of Arthrobacter WYG001, which were previously exposed to nicotine, can act as a catalyst in the production of this compound. This suggests a potential biotechnological application of this specific bacterial strain in the efficient and environmentally friendly synthesis of this compound.
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